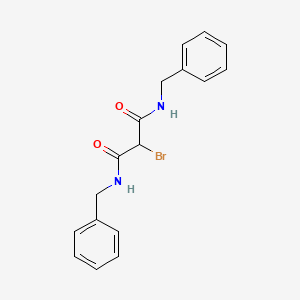
Propanediamide, 2-bromo-N,N'-bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- is an organic compound with the molecular formula C17H17BrN2O2. It consists of 17 hydrogen atoms, 17 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 bromine atom
Vorbereitungsmethoden
The synthesis of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other modifications.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and phenylmethyl groups play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions that lead to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- can be compared with other similar compounds, such as:
Propanediamide, 2-bromo-N,N’-dimethyl-N,N’-bis(phenylmethyl)-: This compound has dimethyl groups instead of phenylmethyl groups, leading to different chemical properties and applications.
Propanamide, 2-bromo-N,N-bis(phenylmethyl)-: A similar compound with slight variations in its structure, affecting its reactivity and uses.
The uniqueness of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
333309-96-9 |
|---|---|
Molekularformel |
C17H17BrN2O2 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
N,N'-dibenzyl-2-bromopropanediamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-15(16(21)19-11-13-7-3-1-4-8-13)17(22)20-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
XHXOLHROLSADIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(=O)NCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















